(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that features a benzofuran core with a tert-butylbenzylidene substituent and a phenylprop-2-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts such as Bu4NI .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized using catalysts such as manganese-oxo species.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The phenylprop-2-enoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, manganese catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as nonafluoro-tert-butyl alcohol .
Major Products
Major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate include:
- (4-tert-butylbenzylidene)-(4-(4-chlorophenyl)-piperazin-1-yl)-amine
- tert-butyl substituted hetero-donor TADF compounds
Uniqueness
The presence of both the benzofuran core and the phenylprop-2-enoate ester group allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C28H24O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H24O4/c1-28(2,3)21-12-9-20(10-13-21)17-25-27(30)23-15-14-22(18-24(23)32-25)31-26(29)16-11-19-7-5-4-6-8-19/h4-18H,1-3H3/b16-11+,25-17- |
InChI Key |
SZHQKUZZMNTCRS-FQIHTKLKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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